4-Fluorotriamcinolone Acetonide
説明
Triamcinolone acetonide (TA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C₂₄H₃₁FO₆, and it contains a fluorine atom at the 4b position in its steroidal backbone (Figure 1). TA is widely used in clinical practice for conditions such as osteoarthritis, allergic rhinitis, dermatological disorders, and ocular inflammation. A key advancement is its extended-release (ER) formulation, which utilizes poly(lactic-co-glycolic acid) (PLGA) microspheres to sustain synovial drug release, minimize systemic exposure, and reduce corticosteroid-related adverse effects. Pharmacokinetic studies demonstrate that TA-ER maintains consistent synovial concentrations, unlike the variable plasma levels observed with traditional crystalline suspension (TAcs).
特性
分子式 |
C₂₄H₃₀F₂O₆ |
|---|---|
分子量 |
452.49 |
同義語 |
(6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-3,6b-Difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Triamcinolone Acetonide vs. Fluticasone Propionate in Allergic Rhinitis
A randomized, double-blind trial compared TA (220 µg/day) and fluticasone propionate (200 µg/day) in 260 patients with perennial allergic rhinitis (PAR). Both agents significantly reduced reflective Total Nasal Symptom Scores (rTNSS) over 4 weeks, with a mean difference of -0.2 (95% CI: -0.8 to 0.4), confirming non-inferiority of TA. Adverse event rates were similar (TA: 12.3%; fluticasone: 10.8%).
| Parameter | Triamcinolone Acetonide | Fluticasone Propionate |
|---|---|---|
| Mean rTNSS Reduction | -4.1 ± 1.8 | -4.3 ± 1.7 |
| Adverse Event Rate | 12.3% | 10.8% |
| Onset of Action | 24–48 hours | 12–24 hours |
Triamcinolone Acetonide vs. 5-Fluorouracil (5-FU) in Keloid Therapy
TA is often combined with 5-FU, an antimetabolite that inhibits fibroblast proliferation. A case study of keloid treatment compared TA monotherapy (40 mg/mL) with TA+5-FU (50 mg/mL). After 8 weeks, the TA+5-FU group showed:
- 67% reduction in keloid volume vs. 45% with TA alone.
- Lower recurrence rates (15% vs. 30%).
- Reduced side effects (pain, atrophy) due to lower TA dosage in combination therapy.
| Outcome | TA Alone | TA + 5-FU |
|---|---|---|
| Volume Reduction | 45% | 67% |
| Recurrence Rate | 30% | 15% |
| Pain During Injection | Moderate | Mild |
Formulation Comparisons: ER vs. Crystalline Suspension (CS)
In a 24-week phase III trial for knee osteoarthritis, TA-ER 32 mg outperformed TA-CS in pain relief (WOMAC pain score: -2.9 vs. -2.1, p < 0.01) and synovial drug retention. Systemic exposure was 60% lower with TA-ER, reducing risks of hyperglycemia and adrenal suppression.
| Parameter | TA-ER | TA-CS |
|---|---|---|
| WOMAC Pain Reduction | -2.9 | -2.1 |
| Systemic Exposure (AUC) | 120 ng·h/mL | 300 ng·h/mL |
| Injection Frequency | Biannual | Quarterly |
Nanoparticle Drug Release Profiles
PLGA-based nanoparticles (e.g., P-6 copolymer) extended TA release to 35 days, with only 15% burst release in 48 hours vs. 64% for P-2 nanoparticles. Low crystallinity and hydrophobicity in P-6 enhanced sustained delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
